molecular formula C7H20N4O4S B1330233 1-(2-(Diethylamino)ethyl)guanidine sulfate CAS No. 3272-63-7

1-(2-(Diethylamino)ethyl)guanidine sulfate

Cat. No.: B1330233
CAS No.: 3272-63-7
M. Wt: 256.33 g/mol
InChI Key: WNPCZRJBOPAEFM-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)guanidine sulfate is a useful research compound. Its molecular formula is C7H20N4O4S and its molecular weight is 256.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-(Diethylamino)ethyl)guanidine sulfate is a synthetic compound with significant biological activity, primarily due to its cationic nature, which enables it to interact with negatively charged biological molecules. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C8H18N4O4S
  • Molecular Weight : Approximately 256.33 g/mol
  • Classification : Irritant (GHS classification)

The compound features a guanidine group linked to a diethylaminoethyl moiety, which enhances its solubility and stability in biological systems. Its positive charge facilitates binding to cell membranes and other biomolecules, influencing various biological processes.

The primary mechanism of action for this compound is attributed to its ability to interact with negatively charged molecules, such as:

  • Cell Membranes : The cationic nature allows the compound to bind effectively to the lipid bilayer, potentially disrupting membrane integrity and altering cellular functions.
  • Biomolecules : It can interact with nucleic acids and proteins, influencing their structure and function.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication through interactions with viral components.
  • Cell Proliferation Inhibition : Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibitory effects on viral replication
AnticancerInhibition of proliferation in cancer cell lines

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug delivery systems. Its ability to enhance solubility and stability makes it a valuable candidate for formulating drugs that require improved bioavailability.

Study Example

In a study examining the effects of guanidine derivatives on bacterial membranes, this compound was found to disrupt membrane integrity in E. coli, leading to increased permeability and cell lysis. This suggests its potential as a novel antimicrobial agent against resistant strains .

Applications in Drug Development

Due to its unique properties, this compound is being explored for various applications:

  • Drug Formulation : Its ability to enhance drug solubility positions it as a key ingredient in pharmaceutical formulations.
  • Biological Assays : The compound can serve as a probe for studying interactions between drugs and biological targets.

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N4.H2O4S/c1-3-11(4-2)6-5-10-7(8)9;1-5(2,3)4/h3-6H2,1-2H3,(H4,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPCZRJBOPAEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954389
Record name Sulfuric acid--N-[2-(diethylamino)ethyl]guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3272-63-7
Record name Guanidine, N-[2-(diethylamino)ethyl]-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3272-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, sulfate (1:1)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanidine, sulfate (1:1)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfuric acid--N-[2-(diethylamino)ethyl]guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(Diethylamino)ethyl)-guanidine sulfate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.